molecular formula C12H10N4O2 B14589843 3-[(E)-(3-Nitrophenyl)diazenyl]aniline CAS No. 61390-99-6

3-[(E)-(3-Nitrophenyl)diazenyl]aniline

Cat. No.: B14589843
CAS No.: 61390-99-6
M. Wt: 242.23 g/mol
InChI Key: UTAATEFQLRIXBK-UHFFFAOYSA-N
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Description

3-amino-3’-nitroazobenzene is an organic compound that belongs to the class of azo compounds. It consists of two benzene rings linked by a nitrogen-nitrogen double bond, with an amino group attached to one benzene ring and a nitro group attached to the other. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3’-nitroazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is the reaction of 3-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with aniline to produce 3-amino-3’-nitroazobenzene .

Industrial Production Methods

Industrial production of 3-amino-3’-nitroazobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-3’-nitroazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-3’-nitroazobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3’-nitroazobenzene involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The nitro group is particularly reactive and can form nitroso and hydroxylamine derivatives, which are known to be highly reactive and can cause DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3’-nitroazobenzene is unique due to the presence of both an amino and a nitro group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .

Properties

CAS No.

61390-99-6

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3-[(3-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H10N4O2/c13-9-3-1-4-10(7-9)14-15-11-5-2-6-12(8-11)16(17)18/h1-8H,13H2

InChI Key

UTAATEFQLRIXBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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